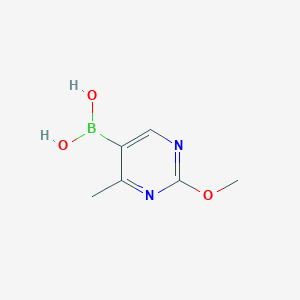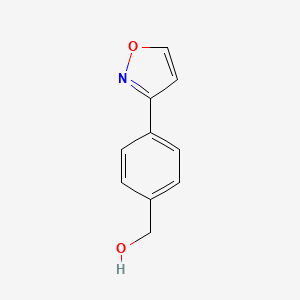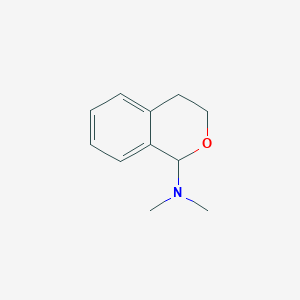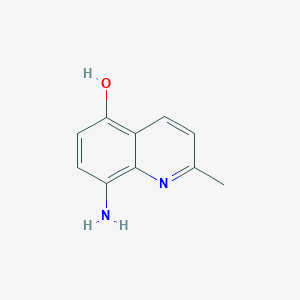![molecular formula C5H4ClN5 B11914591 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine](/img/structure/B11914591.png)
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine is a heterocyclic compound that features a pyrazolo[4,3-d]pyrimidine core with a chlorine atom at the 5-position and an amine group at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including its role as a kinase inhibitor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-3-nitropyrazole with guanidine in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to a nitro group or reduced to other derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is explored as a kinase inhibitor, particularly targeting CDK2, which is crucial in cancer treatment.
Biological Studies: Used in studies related to cell cycle regulation and apoptosis induction.
Industrial Applications: Potential use in the synthesis of other biologically active compounds.
Wirkmechanismus
The compound exerts its effects primarily through inhibition of cyclin-dependent kinase 2 (CDK2). It binds to the active site of CDK2, preventing the phosphorylation of target proteins necessary for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key residues in the CDK2 active site .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure but different substituents.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional ring structures, also showing kinase inhibitory activity.
Uniqueness
5-Chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards CDK2 .
Eigenschaften
Molekularformel |
C5H4ClN5 |
|---|---|
Molekulargewicht |
169.57 g/mol |
IUPAC-Name |
5-chloro-1H-pyrazolo[4,3-d]pyrimidin-3-amine |
InChI |
InChI=1S/C5H4ClN5/c6-5-8-1-2-3(9-5)4(7)11-10-2/h1H,(H3,7,10,11) |
InChI-Schlüssel |
IANFDJWAITXNJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC(=N1)Cl)C(=NN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



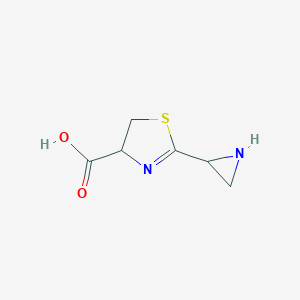


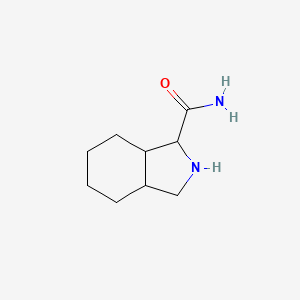

![2H-Indeno[2,1-c]pyridine](/img/structure/B11914554.png)
